1-[(Propylamino)methyl]naphthalen-2-ol
Description
1-[(Propylamino)methyl]naphthalen-2-ol is a Schiff base derivative characterized by a naphthalen-2-ol core functionalized with a propylamino-methyl group. Structurally, it belongs to a class of compounds featuring an imine (-C=N-) linkage formed via condensation between an amine and a carbonyl group. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography (utilizing programs like SHELXL or OLEX2) are commonly employed to confirm its structure and purity .
The compound’s applications span catalysis, antimicrobial activity, and materials science, owing to its electron-rich aromatic system and chelating properties. Its biological activity is likely influenced by the propylamino group, which may enhance lipophilicity and membrane permeability compared to analogs with bulkier substituents .
Properties
IUPAC Name |
1-(propylaminomethyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16/h3-8,15-16H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJZNHQYAXCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Propylamino)methyl]naphthalen-2-ol can be synthesized through a multi-step process. One common method involves the alkylation of naphthalen-2-ol with a propylamine derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(Propylamino)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the propylamino group.
Substitution: The propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of dehydroxylated or modified amine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
1-[(Propylamino)methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Propylamino)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds with biological macromolecules, while the naphthalene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds like NAP-1 (electron-withdrawing nitro groups) exhibit aggregation-induced emission (AIE), whereas those with electron-donating alkyl chains (e.g., propylamino) may prioritize biological interactions .
- Chelating Capacity: The propylamino group’s lone pair enables metal coordination, similar to Co(II)/Ni(II) complexes, which show enhanced DNA binding and antimicrobial effects .
Physicochemical Properties
- Solubility and Stability: Alkylamino groups (e.g., propylamino) enhance solubility in organic solvents compared to nitro- or hydroxy-substituted analogs, as seen in NAP-1’s THF solubility .
- Hydrogen-Bonding Networks: Crystallographic studies of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol reveal intramolecular O-H···N hydrogen bonds, a feature likely shared by the propylamino variant .
Biological Activity
1-[(Propylamino)methyl]naphthalen-2-ol, also known by its hydrochloride form, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with various biomolecules, which may lead to therapeutic applications.
- Molecular Formula : C₁₄H₁₉N·HCl
- Molecular Weight : 241.77 g/mol
- CAS Number : 256342-22-0
The biological activity of this compound is primarily attributed to its ability to act as a ligand, modulating the activity of specific receptors and enzymes. This interaction can influence various cellular processes, including neurotransmission and metabolic pathways. The compound's structural features enable it to bind effectively to molecular targets, leading to diverse biological effects.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress levels in cellular models.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection against amyloid-beta (Aβ) peptide-induced toxicity, which is relevant in Alzheimer's disease research. In laboratory settings, astrocyte cells treated with Aβ peptides alongside varying concentrations of the compound displayed enhanced cell viability compared to untreated controls.
3. Antimicrobial Properties
Preliminary investigations have suggested that this compound possesses antimicrobial activity against several bacterial strains. This property indicates potential applications in developing new antibacterial agents.
Case Studies
| Case Study | Description | Key Findings |
|---|---|---|
| Neuroprotection Against Aβ-Induced Toxicity | Astrocyte cells treated with Aβ alongside varying concentrations of the compound | At concentrations of 100 μM, significant improvement in cell viability was observed |
| Antioxidant Activity Assessment | DPPH assay conducted to evaluate antioxidant capacity | The compound effectively reduced free radical levels in cultured cells |
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
| Biological Activity | Method | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant reduction in free radicals observed |
| Neuroprotection | Cell Viability Assay | Enhanced viability of astrocytes exposed to Aβ |
| Antimicrobial | Disk Diffusion Method | Effective against multiple bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
